![molecular formula C16H22N4O B13825179 N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea](/img/structure/B13825179.png)
N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea is an organic compound that belongs to the class of imidazopyridines These compounds are known for their unique chemical structure, which includes an imidazole ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea typically involves the reaction of cyclohexyl isocyanate with 2-amino-3-(2-imidazo[1,5-a]pyridin-3-ylethyl)pyridine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea oxide, while reduction may produce N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)amine.
科学研究应用
N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
- N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine
- 3-(pyridin-2-yl)imidazo[1,5-a]pyridine
- Imidazo[1,5-a]pyridin-3-ylidene
Uniqueness
N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group and imidazo[1,5-a]pyridine moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C16H22N4O |
|---|---|
分子量 |
286.37 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea |
InChI |
InChI=1S/C16H22N4O/c21-16(19-13-6-2-1-3-7-13)17-10-9-15-18-12-14-8-4-5-11-20(14)15/h4-5,8,11-13H,1-3,6-7,9-10H2,(H2,17,19,21) |
InChI 键 |
SRXXMOIWMQCBSX-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)NCCC2=NC=C3N2C=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


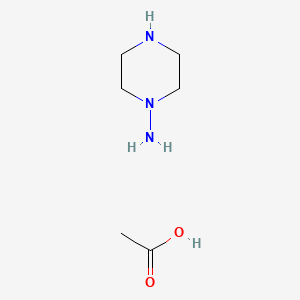
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
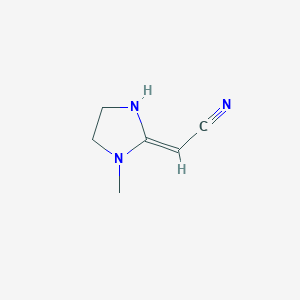

![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)
![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
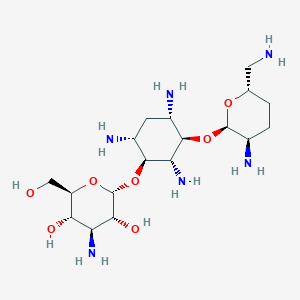
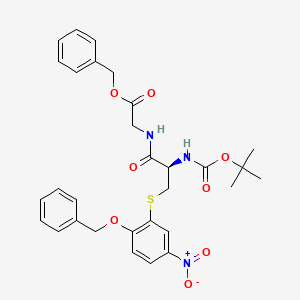
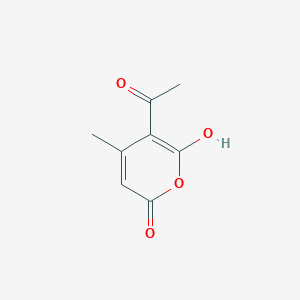
![1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)](/img/structure/B13825157.png)


![5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B13825172.png)
